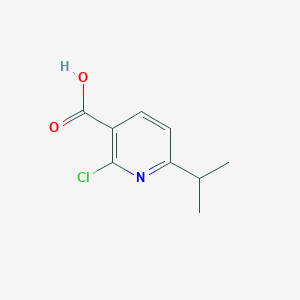

2-Chloro-6-isopropylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFDBWXZMOAYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Isopropylnicotinic Acid

Strategic Approaches for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring presents unique challenges due to its electron-deficient nature. gcwgandhinagar.comuoanbar.edu.iq The synthesis of 2-Chloro-6-isopropylnicotinic acid involves the strategic introduction of a chlorine atom, an isopropyl group, and a carboxylic acid group onto the pyridine scaffold.

Introduction of Chloro and Isopropyl Substituents

The positioning of the chloro and isopropyl groups at the 2 and 6 positions of the nicotinic acid backbone is a critical aspect of the synthesis. This can be achieved through various strategies involving electrophilic and nucleophilic substitutions, as well as cross-coupling reactions.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq Direct chlorination of pyridine, for instance, requires harsh conditions and often leads to a mixture of products with low yields. quimicaorganica.org Electrophilic substitution, when it does occur, is directed to the 3- and 5-positions. uoanbar.edu.iqpearson.com

To overcome this, one strategy involves the activation of the pyridine ring through the formation of a pyridine-N-oxide. bhu.ac.in The N-oxide is more susceptible to electrophilic substitution, and the oxygen atom can direct incoming electrophiles to the 2- and 4-positions. bhu.ac.in Subsequent removal of the oxygen can yield the desired substituted pyridine. Another approach is to utilize nucleophilic substitution reactions. The pyridine ring is more amenable to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq Therefore, a common strategy for introducing a chlorine atom at the 2-position is through the reaction of a suitable pyridine precursor, such as a 2-hydroxypyridine (B17775) or a 2-aminopyridine (B139424) derivative, with a chlorinating agent like phosphorus oxychloride (POCl₃). patsnap.com

The introduction of the isopropyl group can be more challenging. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine as the nitrogen atom reacts with the Lewis acid catalyst. quimicaorganica.org

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are particularly useful for introducing alkyl groups like isopropyl onto a pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings, are widely employed. rsc.orgelsevierpure.comacs.orgacs.org

In a typical Suzuki coupling, a boronic acid or its ester derivative (e.g., isopropylboronic acid) is coupled with a halopyridine (e.g., 2,6-dichloropyridine) in the presence of a palladium catalyst and a base. This method offers high regioselectivity and functional group tolerance. The Stille coupling utilizes organotin reagents, while the Hiyama coupling employs organosilicon compounds. rsc.orgelsevierpure.com These methods provide alternative routes for the introduction of the isopropyl group, depending on the availability of starting materials and desired reaction conditions. A pyridine-pyridine cross-coupling reaction has also been developed using pyridyl phosphonium (B103445) salts and cyanopyridines. nih.gov

Table 1: Comparison of Cross-Coupling Reactions for Isopropyl Group Incorporation

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki Coupling | Boronic acids/esters | Commercially available, stable, low toxicity | Potential for side reactions |

| Stille Coupling | Organostannanes | High yields, mild conditions | Toxicity of tin compounds |

| Hiyama Coupling | Organosilanes | Low toxicity, stable | Requires activation of the silicon reagent |

Carboxylic Acid Moiety Formation

The final step in the synthesis of this compound is the formation of the carboxylic acid group at the 3-position. This can be achieved primarily through the oxidation of an alkyl side chain or the hydrolysis of a nitrile precursor.

If the synthetic strategy starts with a pyridine derivative already containing an alkyl group at the 3-position (e.g., 2-chloro-6-isopropyl-3-methylpyridine), this alkyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are commonly used for this transformation. google.compearson.comlibretexts.orgpressbooks.pub The reaction typically requires heating and careful control of conditions to avoid over-oxidation or degradation of the pyridine ring. google.com A patent describes the oxidation of lower alkyl pyridine compounds with nitric acid at elevated temperatures and pressures. google.com Another patented method involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of an acetate (B1210297) catalyst. google.com The oxidation of 2-choro-5-methylpyridine to 6-chloronicotinic acid has also been reported using oxygen with a cobalt acetate catalyst. google.com

It is important to note that the benzylic carbon of the alkyl side chain must have at least one hydrogen atom for the oxidation to occur. libretexts.orglibretexts.org

Table 2: Oxidizing Agents for Alkyl Side Chain Oxidation

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Readily available, effective | Can be difficult to control, produces MnO₂ waste |

| Nitric Acid (HNO₃) | High temperature and pressure | High yields | Corrosive, requires specialized equipment |

| Ozone (O₃) | With acetate catalyst | Milder conditions, "green" chemistry | Requires specialized ozone generator |

| Oxygen (O₂) | With cobalt acetate catalyst | Milder conditions | May require higher pressure |

An alternative and often more controlled method for introducing the carboxylic acid group is through the hydrolysis of a nitrile (cyanopyridine) precursor. google.com This approach involves the synthesis of 2-chloro-6-isopropyl-3-cyanopyridine, which is then hydrolyzed to the corresponding carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions. sealordhotels.comlibretexts.org

Acid hydrolysis, typically using a strong acid like hydrochloric acid, directly yields the carboxylic acid. libretexts.org Basic hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the final carboxylic acid. libretexts.org The hydrolysis of nitriles is a well-established and reliable method, often providing high yields of the desired carboxylic acid. google.comlumenlearning.comstackexchange.com A continuous process for the hydrolysis of cyanopyridines under substantially adiabatic conditions has been described. google.com

Multi-Step Organic Synthesis Pathways

Multiple synthetic routes have been developed to produce this compound, each with its own set of advantages and challenges. These pathways often involve the construction of the pyridine ring followed by functional group manipulations or the modification of a pre-existing pyridine derivative.

Synthesis from Picoline Derivatives

One established method for synthesizing nicotinic acid derivatives involves starting from picoline precursors. For instance, 2-amino-4-picoline can be converted to 2-chloro-4-picoline through a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a chloride source. google.com Subsequent oxidation of the methyl group at the 4-position would then yield the desired nicotinic acid.

Another approach starts with 2-picoline, which can undergo chlorination to produce 2-chloro-6-(trichloromethyl)pyridine. google.com This intermediate can then be further transformed into the target molecule. The synthesis often involves gas-phase reactions at elevated temperatures in the presence of a catalyst, such as activated carbon loaded with a metal ion compound. google.com

Approaches Involving 2-Chloro-3-alkyl/olefin Pyridines

A one-step oxidation method provides a more direct route to 2-chloronicotinic acid derivatives. google.com This process utilizes 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine as the starting material. google.com The reaction is carried out using ozone as the oxidant in the presence of an acetate catalyst. google.com This method is noted for its simplicity, use of readily available starting materials, and reduced pollution, aligning with the principles of green chemistry. google.com

For example, the oxidation of 2-chloro-3-isopropyl pyridine using ozone in the presence of iron acetate can produce 2-chloronicotinic acid with a high yield. google.com The reaction conditions, such as temperature and solvent, can be optimized to maximize the product yield. google.com

Preparation Routes from Citrazinic Acid and Related Precursors

A prominent and efficient pathway to 2-chloro-6-substituted nicotinic acids begins with citrazinic acid (2,6-dihydroxyisonicotinic acid). google.comgoogle.comwikipedia.org This method involves a two-step process: chlorination followed by a directional dechlorination. google.com

In the first step, citrazinic acid is chlorinated to produce 2,6-dichloro-isonicotinic acid. google.comgoogle.com This is typically achieved by reacting citrazinic acid with a chlorinating agent like triphosgene (B27547) in the presence of a phase transfer catalyst such as tetramethylammonium (B1211777) chloride. google.comgoogle.com The reaction is generally heated, and the resulting 2,6-dichloro-isonicotinic acid can be isolated with a high yield. google.com

The subsequent step involves a selective dechlorination at one of the chloro-positions to yield the desired 2-chloro-substituted nicotinic acid. google.com This method is advantageous due to its simplicity, practicality, and high yields, making it suitable for large-scale production. google.com

Diazotization and Halogenation Reactions in Pyridine Synthesis

Diazotization reactions are fundamental in the synthesis of various halogenated pyridines. organic-chemistry.org Primary aromatic amines, including aminopyridines, react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of transformations.

The Sandmeyer reaction is a classic example where a diazonium salt is treated with a copper(I) halide to introduce a halogen atom onto the aromatic ring. organic-chemistry.org This is a key step in converting amino-substituted pyridines to their chloro-derivatives, which are often precursors to nicotinic acids. For instance, the diazotization of an aminopicoline followed by a Sandmeyer reaction can yield a chloropicoline, which can then be oxidized to the corresponding chloronicotinic acid. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern chemical synthesis to minimize environmental impact and improve sustainability. Key considerations in the synthesis of this compound include atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A higher atom economy signifies a greener process with less waste generation. wikipedia.orgprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

The efficiency of a reaction is also commonly measured by its percentage yield, which compares the actual amount of product obtained to the theoretical maximum. scranton.edumonash.edu However, a high yield does not necessarily mean a process is "green" if it has a low atom economy. monash.edu For instance, the synthesis of ibuprofen (B1674241) via the "brown" route has a low atom economy of about 40%, generating significant waste, despite potentially having high-yielding steps. monash.edu

Environmentally Benign Solvent and Reagent Selection

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the careful selection of solvents and reagents to minimize toxicity and waste generation. Traditional synthetic routes often rely on hazardous solvents and harsh reagents, prompting the search for safer alternatives. rasayanjournal.co.in

Green Solvents:

The use of environmentally friendly solvents is a key aspect of sustainable synthesis. rasayanjournal.co.in For the synthesis of nicotinamide (B372718) derivatives, which are structurally related to this compound, tert-amyl alcohol has been successfully employed as a greener reaction medium. rsc.org In other green protocols for pyridine derivative synthesis, polyethylene (B3416737) glycol (PEG-400) has proven to be a highly efficient and environmentally benign solvent. researchgate.net The use of ionic liquids, often referred to as "Green Solvents," is another promising approach due to their potential for low toxicity and biodegradability. rasayanjournal.co.in

Alternative Reagents and Reaction Conditions:

Beyond solvent replacement, the selection of less hazardous reagents is crucial. For instance, the synthesis of nicotinamide derivatives has been achieved using biocatalysis, which operates under mild reaction conditions and avoids the harsh chemicals often used in traditional chemocatalysis. rsc.org The development of one-pot multicomponent reactions also contributes to greener synthesis by reducing the number of steps, minimizing waste, and often allowing for the use of more benign reagents. researchgate.netnih.govnih.gov These reactions offer advantages such as eco-friendly efficiency, high atom economy, and reduced reaction times. nih.gov

| Green Chemistry Approach | Example Solvent/Reagent | Application in Pyridine Synthesis | Key Advantages |

| Green Solvents | tert-Amyl alcohol | Synthesis of nicotinamide derivatives rsc.org | Environmentally friendly medium rsc.org |

| Polyethylene glycol (PEG-400) | Synthesis of pyrazolo[3,4-b]pyridine derivatives researchgate.net | Efficient and green reaction medium researchgate.net | |

| Ionic Liquids | General synthesis of pyrimidine (B1678525) derivatives rasayanjournal.co.in | Minimal toxicity and biodegradability rasayanjournal.co.in | |

| Alternative Methodologies | Multicomponent Reactions | Synthesis of novel pyridine derivatives researchgate.netnih.govnih.gov | High synthetic efficiency, atom economy, reduced reaction times nih.gov |

| Biocatalysis | Enzymes (e.g., Novozym® 435) | Synthesis of nicotinamide derivatives rsc.org | Mild reaction conditions, high selectivity and efficiency rsc.org |

Catalytic Methodologies for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency and reduced environmental impact. biosynce.com The development of catalytic methods for the synthesis of this compound and related pyridine derivatives is a significant area of research.

Biocatalysis:

Enzymatic synthesis represents a powerful tool for the sustainable production of nicotinic acid and its derivatives. nih.gov Biocatalysis offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and impressive catalytic efficiency. rsc.org For example, the lipase (B570770) Novozym® 435, from Candida antarctica, has been effectively used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors. rsc.org This biocatalytic approach significantly shortens reaction times and improves yields compared to batch processes. rsc.org The use of whole-cell bioconversion is another emerging biocatalytic method for producing a variety of chemical products. rsc.org

Metal-Complex Catalysis:

Metal-pyridine complexes are widely employed in a range of catalytic reactions, including cross-coupling, oxidation, and hydrogenation. biosynce.com These catalysts can enhance reaction efficiency, decrease the required amount of metal, and improve selectivity, thereby minimizing waste. biosynce.com In the context of nicotinic acid synthesis, cobalt and manganese acetates, in conjunction with bromides, have been used to catalyze the oxidation of 3-methylpyridine (B133936), achieving high conversion and selectivity. mdpi.com Another patented process for producing pyridine carboxylic acids utilizes a catalyst composed of vanadium and titanium oxides with a metalloid additive. google.com

| Catalyst Type | Example Catalyst | Application | Research Findings |

| Biocatalyst | Novozym® 435 | Synthesis of nicotinamide derivatives rsc.org | High product yields (81.6–88.5%) with significantly shorter reaction times in continuous-flow microreactors. rsc.org |

| Metal-Complex | Co(OAc)₂ and Mn(OAc)₂ with bromides | Oxidation of 3-methylpyridine to nicotinic acid mdpi.com | 93.7% conversion with 99% selectivity. mdpi.com |

| Metal Oxide | Vanadium and titanium oxides | Production of pyridine carboxylic acids google.com | Highly selective catalyst for the ammoxidation of alkylpyridines. google.com |

Electrochemical Synthesis Approaches for Related Pyridine Carboxylic Acids

Electrochemical synthesis is emerging as a powerful and sustainable alternative for the functionalization of organic molecules. This technique, which uses electricity to drive chemical reactions, has recently gained significant attention in synthetic organic chemistry. nih.gov

An innovative electrochemical strategy has been developed for the direct carboxylation of pyridines using carbon dioxide (CO₂), a readily available and renewable C1 source. nih.gov This method allows for the site-selective C-H functionalization of the pyridine ring, a transformation that is often challenging to achieve through traditional means. nih.gov

The regioselectivity of the carboxylation can be controlled by the type of electrochemical reactor used. For instance, in the carboxylation of various N-heteroarenes, including quinoline (B57606) derivatives, an undivided cell setup tended to favor carboxylation at the C2 position, while a divided cell setup often resulted in carboxylation at a position meta to the nitrogen atom. nih.gov This ability to switch selectivity based on the reaction setup is a significant advantage of this electrochemical approach. nih.gov

Chemical Transformations and Reactivity of 2 Chloro 6 Isopropylnicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in modifying the properties and applications of the molecule.

Esterification Reactions

The conversion of 2-chloro-6-isopropylnicotinic acid to its corresponding esters can be achieved through standard esterification methods. While specific studies on the esterification of this particular compound are not extensively documented in publicly available literature, the principles of esterification of carboxylic acids are well-established. Common methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Another approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an alcohol to form the ester. This method is often preferred for its higher yields and applicability to a wider range of alcohols, including those that are sterically hindered.

The general reaction for the esterification of this compound can be represented as follows:

General Esterification Reaction

This compound + R-OH (Alcohol) ⇌ this compound ester + H₂O

In the presence of an acid catalyst.

| Reagent | Conditions | Product |

| Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Corresponding alkyl ester |

| Thionyl chloride (SOCl₂) followed by alcohol | Inert solvent | Corresponding alkyl ester |

Amidation Reactions

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. This transformation is crucial for the synthesis of a wide array of derivatives with potential biological activity. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents are often employed to facilitate the reaction under milder conditions.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an activated ester, prior to reaction with the amine. This two-step approach often provides higher yields and is compatible with a broader range of amines.

General Amidation Reaction

This compound + R-NH₂ (Amine) → 2-Chloro-6-isopropylnicotinamide derivative + H₂O

Often requires a coupling agent or prior activation of the carboxylic acid.

| Amine | Coupling Agent/Method | Product |

| Primary or Secondary Amine | DCC, EDC, or similar | N-substituted amide |

| Conversion to acyl chloride (with SOCl₂) followed by amine | Inert solvent | N-substituted amide |

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of pyridinecarboxylic acids depends on the position of the carboxyl group and the presence of other substituents on the pyridine (B92270) ring. For nicotinic acid (pyridine-3-carboxylic acid), decarboxylation is generally difficult and requires high temperatures, often in the presence of a catalyst such as copper or its salts. youtube.com For instance, the decarboxylation of nicotinic acid to pyridine can be achieved by heating with copper chromite. nih.gov

Reactivity at the Chloro Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, a characteristic reaction of halopyridines. This reactivity allows for the introduction of a variety of functional groups at this position.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The 2-chloro substituent on the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this type of reaction, particularly at the 2- and 4-positions. The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For example, the reaction with amines leads to the formation of 2-aminopyridine (B139424) derivatives, which are important building blocks in medicinal chemistry. The reaction conditions can vary depending on the nucleophilicity of the attacking species and the presence of activating or deactivating groups on the pyridine ring. In some cases, the reaction proceeds smoothly at moderate temperatures, while in other instances, a catalyst or more forcing conditions may be necessary.

| Nucleophile | Conditions | Product |

| Amines (R-NH₂) | Heat, sometimes with a base or catalyst | 2-(Alkyl/Aryl)amino-6-isopropylnicotinic acid |

| Alkoxides (R-O⁻) | Heat | 2-Alkoxy-6-isopropylnicotinic acid |

| Thiolates (R-S⁻) | Heat | 2-(Alkyl/Aryl)thio-6-isopropylnicotinic acid |

Directed Dechlorination Reactions

The selective removal of the chlorine atom from the 2-position of the pyridine ring can be achieved through various dechlorination methods. Catalytic hydrogenation is a common approach, typically employing a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. This reaction proceeds under relatively mild conditions and provides the corresponding 6-isopropylnicotinic acid.

Other methods for the dechlorination of chloropyridines have also been developed. For instance, processes using zinc dust in the presence of an alkaline reagent and a phase transfer catalyst have been reported for the dechlorination of polychlorinated pyridines. youtube.com More recently, a novel method involving a controllable pyridine N-oxidation followed by nucleophilic dechlorination has been described for the efficient dehalogenation of chloropyridines. acs.org This process utilizes the cooperation of peroxymonocarbonate and hydroperoxide anions to achieve high dechlorination efficiencies. acs.org

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Solvent (e.g., ethanol), room temperature or mild heat | 6-Isopropylnicotinic acid |

| Zn, alkaline reagent, phase transfer catalyst | Solvent | 6-Isopropylnicotinic acid |

| Carbonate-activated H₂O₂ | Controlled pH | 6-Isopropylnicotinic acid |

Transformations of the Isopropyl Group

The isopropyl group attached to the pyridine ring of this compound presents opportunities for targeted chemical modifications. While direct transformations on this specific molecule are not extensively documented in publicly available literature, the principles of C(sp³)–H activation on related structures provide a strong indication of potential reactions.

Research into the functionalization of unactivated methylene (B1212753) C(sp³)–H bonds has demonstrated the utility of directing groups to achieve site-selective modifications. For instance, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been successfully employed as a directing group to facilitate the divergent functionalization of β-methylene C(sp³)–H bonds. This approach, utilizing a palladium catalyst, allows for the formation of new C-O, C-N, C-C, and C-F bonds. The strategic positioning of the directing group, akin to the nitrogen on the pyridine ring relative to the isopropyl group in this compound, suggests that similar palladium-catalyzed C-H activation could be a viable strategy for introducing new functionalities to the isopropyl moiety.

Furthermore, the oxidation of alkyl side chains on pyridine rings is a known transformation. For example, the oxidation of 2-chloro-3-alkyl pyridines to the corresponding 2-chloronicotinic acids can be achieved using oxidizing agents like ozone. While this example involves oxidation at the 3-position, it establishes the precedent for the oxidation of alkyl groups on the chloropyridine ring system. The specific conditions for the selective oxidation of the isopropyl group of this compound would require further investigation to control the extent of oxidation, potentially yielding alcohol, ketone, or further oxidized products.

Pyridine Ring Functionalization and Arylation Reactions

The pyridine ring of this compound is amenable to a variety of functionalization reactions, particularly those involving the substitution of the chloro group and the arylation of the ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of 2-chloropyridines. The Suzuki-Miyaura cross-coupling, for instance, is a widely used method for forming C-C bonds between a halide (in this case, the 2-chloro substituent) and an organoboron compound. This reaction typically proceeds in the presence of a palladium catalyst and a base, offering a versatile route to a wide range of 2-aryl-6-isopropylnicotinic acid derivatives. The efficiency and functional group tolerance of the Suzuki-Miyaura reaction make it a highly valuable tool for modifying the pyridine core.

In addition to cross-coupling at the chloro-substituted position, direct C-H arylation of the pyridine ring is also a feasible transformation. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been reported, demonstrating the potential to introduce aryl groups at other positions on the pyridine ring. These reactions often require specific ligands and reaction conditions to achieve high selectivity and yield.

Late-stage functionalization of complex molecules containing pyridine rings has also been achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This strategy could potentially be applied to this compound, where a C-H bond on the pyridine ring is first converted to a C-F bond, which then serves as a leaving group for the introduction of various nucleophiles.

Stability and Investigated Decomposition Pathways

The stability of this compound is a critical factor in its synthesis, storage, and application. While specific, detailed stability studies on this compound are not widely published, its structural features and the behavior of related compounds provide insights into its potential decomposition pathways. The recommended storage conditions of an inert atmosphere and refrigeration (2–8°C) suggest sensitivity to oxidation and potentially thermal degradation.

Thermal Decomposition Products

The thermal decomposition of this compound is expected to proceed through the breakdown of its constituent parts. Upon heating, nicotinic acid itself is known to decompose, emitting toxic fumes of nitrogen oxides and carbon oxides. It is reasonable to infer that the thermal decomposition of this compound would produce a complex mixture of products.

A suitable method for analyzing these decomposition products would be Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This technique involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the volatile fragments using GC/MS. Based on the structure, potential thermal decomposition products could include:

Decarboxylation products: Loss of the carboxylic acid group would lead to the formation of 2-chloro-6-isopropylpyridine.

Dehalogenation products: Cleavage of the carbon-chlorine bond could result in the formation of 6-isopropylnicotinic acid.

Isopropyl group fragmentation: The isopropyl group could undergo fragmentation to produce smaller hydrocarbons and pyridine derivatives.

Ring opening and fragmentation: At higher temperatures, the pyridine ring itself could fragment, leading to the formation of various smaller nitrogen-containing compounds, nitriles, and hydrocarbons.

The following table outlines potential thermal decomposition products and the analytical approach for their identification.

| Potential Decomposition Product | Formation Pathway | Analytical Identification Method |

| 2-Chloro-6-isopropylpyridine | Decarboxylation | GC/MS |

| 6-Isopropylnicotinic acid | Dechlorination | GC/MS, HPLC |

| Propene, isopropane | Isopropyl group fragmentation | GC/MS |

| Pyridine, picolines | Ring fragmentation | GC/MS |

| Hydrogen chloride | Cleavage of C-Cl bond and H abstraction | Ion chromatography of trapped gases |

| Carbon dioxide, Carbon monoxide | Carboxylic acid decomposition, ring oxidation | Infrared spectroscopy of evolved gases |

| Nitrogen oxides (NOx) | Pyridine ring decomposition | Chemiluminescence analysis of evolved gases |

Reactivity with Oxidizing Agents

The reactivity of this compound with oxidizing agents is influenced by the presence of the pyridine ring, the carboxylic acid, and the isopropyl group. The pyridine ring itself can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide. 2-Chloropyridine, a related structure, is known to be incompatible with strong oxidizing agents.

The oxidation of nicotinic acid derivatives has been studied, and various oxidizing agents can lead to different products. For instance, the oxidation of 2-chloro-3-alkyl pyridines to 2-chloronicotinic acid has been achieved using ozone. This indicates that the pyridine ring and the chloro-substituent are relatively stable under these specific oxidative conditions, while the alkyl group is transformed.

In the case of this compound, strong oxidizing agents could potentially lead to a mixture of products, including:

N-oxidation: Formation of this compound N-oxide.

Isopropyl group oxidation: Oxidation of the isopropyl group to a hydroxyl or keto functionality, or even cleavage of the C-C bonds.

Ring hydroxylation: Introduction of hydroxyl groups onto the pyridine ring.

Degradation: Under harsh oxidative conditions, the molecule could undergo significant degradation, leading to the opening of the pyridine ring and the formation of smaller, more highly oxidized fragments.

The following table summarizes the potential reactivity of this compound with different types of oxidizing agents.

| Oxidizing Agent Type | Potential Reaction | Expected Major Product(s) |

| Peroxy acids (e.g., m-CPBA) | N-oxidation | This compound N-oxide |

| Ozone (O₃) | Selective alkyl oxidation | 2-Chloro-6-(2-hydroxypropan-2-yl)nicotinic acid or further oxidation products |

| Permanganates, Dichromates | Strong oxidation | Mixture of oxidized products, potential for ring cleavage |

| Nitric Acid | Nitration and oxidation | Potential for nitration on the pyridine ring and oxidation of the isopropyl group |

Derivatization Strategies for 2 Chloro 6 Isopropylnicotinic Acid

Synthesis of Esters and Amides as Functional Derivatives

The carboxylic acid moiety of 2-chloro-6-isopropylnicotinic acid is readily converted into ester and amide derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and cell permeability.

Esterification is typically achieved under acidic conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive species.

Amidation reactions often require activation of the carboxylic acid. libretexts.org Common methods involve the use of coupling reagents to facilitate the formation of the amide bond with a primary or secondary amine. libretexts.orgnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. libretexts.org

Several classes of coupling reagents are effective for this transformation, including carbodiimides and organophosphorus reagents. researchgate.net The choice of reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.govresearchgate.net A general approach involves the in situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for amidation. nih.gov Another efficient method utilizes alkali metal amidoboranes to directly react with esters, which could be synthesized from the parent nicotinic acid, to form amides at room temperature. nih.gov

Table 1: Representative Amide Synthesis Strategies

| Coupling Reagent Class | Example Reagent(s) | General Conditions | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Room temperature, organic solvent (e.g., DCM, DMF) | Widely used, can sometimes lead to N-acylurea byproduct formation. researchgate.net |

| Phosphonium Salts | BOP, PyBOP | Room temperature, often with a non-nucleophilic base (e.g., DIEA) | High efficiency, low racemization for chiral substrates. researchgate.net |

| In Situ Activating Agents | Triphenylphosphine / N-Chlorophthalimide | Room temperature | Mild conditions, avoids handling highly reactive acyl chlorides. nih.gov |

| Amidoboranes | Sodium amidoborane (NaNH₂BH₃) | Room temperature, THF | Rapid and chemoselective reaction with ester precursors. nih.gov |

Formation of Substituted Pyridine (B92270) Carboxylates and Carboxamides

Building upon the fundamental esterification and amidation reactions, a wide array of substituted pyridine carboxylates and carboxamides can be synthesized. This strategy involves reacting the activated this compound with diverse alcohols or amines, respectively.

For instance, coupling with chiral amino acid esters can introduce stereocenters into the final molecule, a common strategy in the development of bioactive compounds. mdpi.com The reaction of pyridine-2,6-dicarbonyl dichloride (a related pyridine scaffold) with D-alanyl methyl ester demonstrates the feasibility of forming peptide-like linkages. mdpi.com A similar approach can be applied to this compound, first by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired amine or alcohol.

The chlorine atom at the C2 position generally remains intact under standard amidation or esterification conditions, allowing for its subsequent functionalization in a later step. This stepwise approach provides a route to highly functionalized pyridine derivatives.

Construction of Complex Heterocyclic Systems Utilizing the Nicotinic Acid Scaffold

The this compound framework serves as an excellent starting point for building more complex heterocyclic systems. The reactivity of the chlorine atom is key to many of these strategies. Nucleophilic aromatic substitution (SNAr) reactions allow for the displacement of the chloride by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the C2 position.

For example, reaction with hydrazines can lead to the formation of hydrazinylpyridines, which are versatile intermediates. These can be further reacted with ketones or other electrophiles to construct fused or appended heterocyclic rings, such as pyrazoles or triazoles. mdpi.com The synthesis of N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide from a dihydrazide precursor illustrates this principle. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be employed to introduce new carbon or nitrogen substituents at the C2 position. These reactions dramatically expand the structural diversity achievable from the initial scaffold.

Table 2: Potential Reactions for Heterocycle Construction

| Reaction Type | Nucleophile / Reagent | Resulting Structure |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Hydrazine (N₂H₄) | 2-Hydrazinyl-6-isopropylnicotinic acid |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH) | 2-(Alkyl/Arylthio)-6-isopropylnicotinic acid |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | 2-(Aryl/Heteroaryl)-6-isopropylnicotinic acid |

| Buchwald-Hartwig Amination | Amines (R-NH₂) | 2-(Amino)-6-isopropylnicotinic acid derivatives |

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise modification of a specific position on the pyridine ring, even in the presence of multiple reactive sites. For this compound, this involves directing reactions to positions other than C2 or C3.

While direct electrophilic aromatic substitution on the pyridine ring is often difficult, directed ortho-metalation (DoM) provides a powerful alternative. In this strategy, a directing group guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile. The carboxylic acid group (or a derivative) at C3 can potentially direct metalation to the C4 position.

Studies on related chloro-substituted quinolines have shown that the choice of the metalating agent (e.g., lithium diisopropylamide vs. lithium-zinc amides) can control the site of functionalization. nih.gov Applying this principle to this compound could allow for selective functionalization at either the C4 or C5 position by carefully choosing the base and reaction conditions, thereby providing access to a wider range of polysubstituted pyridine derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Isopropylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloro-6-isopropylnicotinic acid, both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy, along with advanced 2D NMR techniques, are instrumental in confirming its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the pyridine (B92270) ring nitrogen.

The isopropyl group should present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is coupled to the six methyl protons, resulting in a septet, while the methyl protons are coupled to the single methine proton, giving a doublet. Based on data for similar structures like 2-chloropropane, the methyl protons are expected to resonate around 1.2-1.5 ppm, and the methine proton at a more downfield position, likely in the range of 3.0-3.5 ppm, due to the deshielding effect of the adjacent aromatic ring. docbrown.info

The pyridine ring contains two aromatic protons. Their chemical shifts would be significantly downfield due to the aromatic ring current and the influence of the substituents. One would expect two doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The precise positions depend on the specific electronic environment created by the chloro, isopropyl, and carboxylic acid groups.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred From |

| Isopropyl -CH₃ | 1.2 - 1.5 | Doublet | docbrown.info |

| Isopropyl -CH | 3.0 - 3.5 | Septet | docbrown.info |

| Aromatic -H | 7.0 - 8.5 | Doublet | General aromatic proton ranges |

| Aromatic -H | 7.0 - 8.5 | Doublet | General aromatic proton ranges |

| Carboxylic Acid -OH | > 10 | Broad Singlet | General carboxylic acid proton ranges |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence.

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The carbons of the pyridine ring will appear in the aromatic region, generally from 120 to 150 ppm. The carbon atom attached to the chlorine (C-Cl) will be influenced by the halogen's electronegativity, and its chemical shift can be predicted based on empirical data for chlorinated pyridines.

The isopropyl group carbons will have characteristic shifts in the aliphatic region. The methine carbon (-CH) is expected to be more downfield than the methyl carbons (-CH₃) due to its position adjacent to the aromatic ring.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Inferred From |

| Isopropyl -CH₃ | ~20 - 25 | docbrown.info |

| Isopropyl -CH | ~30 - 40 | docbrown.info |

| Aromatic C | 120 - 150 | chemicalbook.com |

| Aromatic C-Cl | 140 - 155 | chemicalbook.com |

| Aromatic C-COOH | 125 - 135 | chemicalbook.com |

| Aromatic C | 120 - 150 | chemicalbook.com |

| Aromatic C-isopropyl | 155 - 165 | docbrown.info |

| Carboxylic Acid C=O | 160 - 180 | chemicalbook.com |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the isopropyl methine septet and the methyl doublet. It would also help in identifying which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the isopropyl methine proton to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the pyridine ring bonded to the chloro and isopropyl groups. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group.

C-H Stretch: The stretching vibrations of the C-H bonds in the isopropyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected in the range of 1680-1720 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Inferred From |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | General FT-IR correlation tables |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | General FT-IR correlation tables |

| C-H Stretch (Aromatic) | > 3000 | Weak to Medium | General FT-IR correlation tables |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | General FT-IR correlation tables |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong | researchgate.netresearchgate.net |

| C-Cl Stretch | 600 - 800 | Medium to Strong | researchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric breathing vibration of the pyridine ring is typically a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. Other ring stretching modes will also be visible in the 1300-1600 cm⁻¹ region.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are observable in the 2800-3100 cm⁻¹ range.

C=O Stretch: The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, typically in a similar region (1680-1720 cm⁻¹).

C-Cl Stretch: The C-Cl stretch is also Raman active and would be found in the 600-800 cm⁻¹ region.

A combined analysis of both FT-IR and Raman spectra allows for a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Inferred From |

| Aromatic Ring Breathing | ~1000 | Strong | researchgate.netresearchgate.net |

| C=C and C=N Stretch (Aromatic Ring) | 1300 - 1600 | Medium to Strong | researchgate.netresearchgate.net |

| C-H Stretch (Aliphatic & Aromatic) | 2800 - 3100 | Strong | researchgate.netresearchgate.net |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Medium | General Raman correlation tables |

| C-Cl Stretch | 600 - 800 | Medium | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of organic compounds, providing precise information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its derivatives. Unlike standard MS, HRMS instruments can measure mass with very high accuracy, typically to within 5 ppm. nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

The key advantage of HRMS lies in its ability to provide high-resolution full-scan MS data, which facilitates the retrospective analysis of non-target compounds without needing to re-inject the sample. nih.gov For the analysis of complex mixtures containing various derivatives, HRMS offers superior selectivity and the potential for retrospective analysis compared to other methods. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C9H10ClNO2 |

| Calculated Exact Mass | 199.0400 |

| Measured Exact Mass (example) | 199.0398 |

| Mass Error (ppm) (example) | -1.0 |

This table provides a hypothetical example of HRMS data. Actual measured values may vary slightly.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and specific detection capabilities of MS. rsc.orgidealpublication.in This hyphenated technique is particularly useful for analyzing complex samples containing this compound and its derivatives.

LC-MS allows for the separation of individual components from a mixture before they enter the mass spectrometer for analysis. researchgate.net This is crucial for identifying and quantifying specific derivatives, even in the presence of other closely related compounds or impurities. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the polarity of the analytes and the separation conditions. researchgate.netbu.edu For instance, APCI is often more suitable for less polar compounds. bu.edu

Modern LC-MS methods, especially when coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (ToF), provide a versatile and powerful tool for both qualitative and quantitative analysis. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For compounds like this compound, which contain chromophores (the pyridine ring and carboxylic acid group), UV-Vis spectroscopy can provide valuable information about their electronic structure.

The absorption of UV light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength at which maximum absorption (λmax) occurs is characteristic of the molecule's electronic transitions. Studies on related pyridyl hydrazones have shown how the electronic absorption spectra can be used to assign electronic transitions and investigate the effects of solvent polarity. nih.gov

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition (Tentative Assignment) |

| ~230 | ~12,000 | π → π |

| ~275 | ~8,000 | n → π |

This table presents expected absorption maxima based on the typical behavior of similar aromatic carboxylic acids. Actual values may differ.

X-ray Crystallography for Related Compounds and Derivatives

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Isopropylnicotinic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic distribution of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its energy, structure, and various properties at the atomic level.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. bragitoff.com It is particularly effective for studying organic molecules, including pyridine (B92270) derivatives. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. bragitoff.com

For 2-Chloro-6-isopropylnicotinic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net These calculations would predict key bond lengths and angles, revealing the influence of the chloro, isopropyl, and carboxylic acid substituents on the pyridine ring. For instance, the substitution of a halogen on a pyridine ring can lead to a shortening of the adjacent N–C bond. researchgate.net The calculations would also provide insights into the planarity of the molecule, particularly the dihedral angles between the carboxylic acid group and the pyridine ring.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Cl | ~1.74 Å |

| C6-C(isopropyl) | ~1.53 Å | |

| C3-C(carboxyl) | ~1.50 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | N1-C2-Cl | ~115° |

| C5-C6-C(isopropyl) | ~122° | |

| C2-C3-C(carboxyl) | ~120° | |

| Dihedral Angle | C2-N1-C6-C5 | ~0° |

| N1-C2-C3-C(carboxyl) | ~180° |

Note: The values in this table are estimations based on typical DFT calculations for similar substituted pyridine molecules and are presented for illustrative purposes.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. stackexchange.com A key limitation of HF theory is that it does not fully account for electron correlation, which is the interaction between individual electrons. bragitoff.comquora.com Consequently, while computationally less intensive than more advanced methods, HF calculations can be less accurate, particularly for systems with significant electron correlation. bragitoff.com

For pyridine derivatives, studies have shown that both HF and DFT methods can reproduce experimental trends, though DFT often provides better quantitative agreement. ubc.ca A comparative study on pyridinium (B92312) zwitterions suggested that in some specific cases involving localized charges, HF might perform better than some DFT functionals. nih.gov

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. nih.gov These methods are more computationally demanding and are typically used for smaller systems or as benchmarks for less expensive methods like DFT. For this compound, MP2 calculations could be used to refine the structural parameters obtained from DFT and HF. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods provide tools to visualize and quantify the distribution of electrons within a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the carboxylic acid group. The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the electron-withdrawing chloro and carboxylic acid groups. The HOMO-LUMO gap would be influenced by the electronic nature of all three substituents. The presence of polar solvents can also affect the HOMO-LUMO gap, often leading to a decrease in the gap energy compared to the gas phase. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These values are estimations based on typical DFT calculations for related nicotinic acid derivatives and are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be localized around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, making these sites potential centers for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, indicating its acidic nature. The chlorine atom, due to its electronegativity, would also contribute to the local electronic landscape. The electrostatic potential around the pyridine ring can be asymmetric due to the influence of the substituents. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, such as vibrational (IR and Raman) spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning vibrational modes to specific molecular motions.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.net By analyzing the atomic displacements for each calculated frequency, one can assign the vibrational modes, such as stretching, bending, and torsional motions of different functional groups. For this compound, theoretical vibrational analysis would help in identifying the characteristic frequencies associated with the C=O stretch of the carboxylic acid, the C-Cl stretch, the vibrations of the isopropyl group, and the various ring modes of the substituted pyridine. These calculated frequencies are often systematically scaled to improve agreement with experimental data. iku.edu.tr

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3500 |

| C-H stretch | Isopropyl/Pyridine | ~2900-3100 |

| C=O stretch | Carboxylic Acid | ~1720 |

| C=C, C=N stretch | Pyridine Ring | ~1400-1600 |

| C-Cl stretch | Chloro Group | ~700 |

| Ring Breathing | Pyridine Ring | ~1000 |

Note: These values are estimations based on DFT calculations for similar molecules like 2-chloropyridine (B119429) and are for illustrative purposes. researchgate.netiku.edu.tr

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of computational chemistry for structural elucidation. For this compound, density functional theory (DFT) is the method of choice for predicting both ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a functional such as B3LYP and a suitable basis set, for instance, 6-311++G(d,p), to compute the isotropic magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be enhanced by considering the solvent effects, as chemical shifts can be sensitive to the surrounding medium. Implicit solvent models, like the Polarizable Continuum Model (PCM), are often used to simulate the influence of solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). Studies on similar nitrogen-containing heterocyclic compounds have demonstrated that the inclusion of explicit solvent molecules in the computational model can further refine the predicted chemical shifts, especially for protons involved in hydrogen bonding, such as the carboxylic acid proton. nih.gov

A hypothetical comparison between experimental and calculated ¹³C and ¹H NMR chemical shifts for this compound is presented in the table below. The level of theory for the calculation would typically be B3LYP/6-311++G(d,p) with a PCM solvent model.

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 152.8 | 151.9 | - | - |

| C3 | 123.5 | 122.8 | 8.15 | 8.10 |

| C4 | 140.1 | 139.5 | 7.90 | 7.85 |

| C5 | 120.7 | 120.1 | - | - |

| C6 | 165.2 | 164.3 | - | - |

| COOH | 168.9 | 168.2 | 12.50 | 12.45 |

| CH(CH₃)₂ | 35.4 | 34.8 | 3.25 | 3.20 |

Vibrational Frequency Computations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the geometric and electronic structure of a molecule. Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies and intensities of molecules like this compound. jocpr.comresearchgate.net

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Following this, the harmonic vibrational frequencies are computed at the same level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set. It is a well-established practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental data. ias.ac.inresearchgate.net The potential energy distribution (PED) analysis is then performed to assign the calculated vibrational modes to specific functional group vibrations, such as C-H stretching, C=O stretching, and ring vibrations.

The computed vibrational spectra of this compound would exhibit characteristic bands. For instance, the C=O stretching vibration of the carboxylic acid group is expected to appear in the range of 1700-1750 cm⁻¹. The O-H stretching vibration would be a broad band, typically in the region of 2500-3300 cm⁻¹, due to hydrogen bonding. The C-Cl stretching vibration would be found at lower wavenumbers, generally in the 600-800 cm⁻¹ region. Aromatic C-H and ring stretching vibrations would also be present in their characteristic regions.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| O-H stretch | 3050 | 3045 | ν(O-H) |

| C-H stretch (aromatic) | 3100 | 3095 | ν(C-H) |

| C-H stretch (isopropyl) | 2980 | 2975 | ν(C-H) |

| C=O stretch | 1725 | 1720 | ν(C=O) |

| C=C/C=N stretch (ring) | 1600-1450 | 1595-1455 | Ring vibrations |

UV-Vis Spectral Predictions via Time-Dependent DFT (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This method allows for the calculation of the excited state energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the electronic transitions.

For this compound, TD-DFT calculations would typically be performed on the optimized ground-state geometry. A variety of functionals, such as B3LYP or CAM-B3LYP, can be used in conjunction with a suitable basis set like 6-311+G(d,p). The choice of functional is crucial, as some are better suited for describing charge-transfer excitations, which are common in molecules with both electron-donating and electron-withdrawing groups. Solvent effects are also important and can be included using the PCM model.

The predicted UV-Vis spectrum of this compound would likely show π → π* and n → π* transitions. The π → π* transitions, originating from the pyridine ring, would be the most intense. The presence of the chloro, isopropyl, and carboxylic acid substituents would influence the energies of the molecular orbitals and thus the positions of the absorption bands. Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the excited states. rsc.org

Table 3: Predicted UV-Vis Spectral Data for this compound using TD-DFT

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.32 | HOMO-1 → LUMO (π → π*) |

Mechanistic Studies of Chemical Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the energetics of different steps. For this compound, theoretical studies can elucidate the mechanisms of reactions such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the carboxylic acid group. nih.govdigitellinc.com

For example, the reaction of this compound with a nucleophile can be modeled using DFT. By locating the transition state structure for the nucleophilic attack and calculating the activation energy barrier, the feasibility of the reaction can be assessed. The influence of the isopropyl and carboxylic acid groups on the reactivity of the pyridine ring can also be investigated. Furthermore, computational studies can help to understand the regioselectivity of reactions, predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Kinetic studies, both experimental and computational, can provide further mechanistic details. mckgroup.org For instance, the calculation of reaction rate constants using transition state theory can be compared with experimental kinetic data to validate a proposed mechanism.

Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial for its physical and chemical properties. For this compound, conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.govnih.gov

The key flexible bonds in this compound are the C-C bond connecting the isopropyl group to the pyridine ring and the C-C bond of the carboxylic acid group. Rotation around these bonds can lead to different conformers. DFT calculations can be used to optimize the geometry of each conformer and calculate its energy. The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution.

The conformational preference can be influenced by steric hindrance between the substituents and intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring. The results of the conformational analysis are important for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a crystal lattice.

Table 4: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C5-C6-C(isopropyl)-H) (°) | Dihedral Angle (C2-C3-C(O)-O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 0 | 0.00 |

| 2 | 180 | 0 | 1.25 |

| 3 | 60 | 180 | 2.50 |

2 Chloro 6 Isopropylnicotinic Acid As a Key Synthetic Intermediate

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While direct examples of 2-Chloro-6-isopropylnicotinic acid in MCRs are not readily found in scientific literature, the reactivity of its core structure suggests its potential as a valuable component in such reactions.

The presence of the carboxylic acid and the reactive chloro-pyridine system in this compound makes it a suitable candidate for various MCRs that lead to the formation of diverse heterocyclic scaffolds. For instance, the carboxylic acid moiety can participate as the acid component in isocyanide-based MCRs like the Ugi and Passerini reactions. The chloro-substituent, being a good leaving group, can be involved in subsequent intramolecular or intermolecular cyclization reactions, further increasing the complexity of the resulting products.

Table 1: Potential Multi-Component Reactions Involving this compound Analogs

| Reaction Type | Reactants | Potential Product Scaffold |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, 2-Chloro-6-alkylnicotinic acid | Highly substituted α-acylamino amides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, 2-Chloro-6-alkylnicotinic acid | α-Acyloxy carboxamides |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine, (as a nicotinic acid derivative) | Dihydropyridine derivatives |

Precursor for Advanced Pyridine-Based Compounds

The structural framework of this compound serves as a valuable scaffold for the synthesis of more elaborate pyridine-based compounds. The reactivity of the chlorine atom at the 2-position allows for its displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. This versatility makes it an attractive precursor for creating libraries of compounds for screening in drug discovery and agrochemical development.

Common transformations of the 2-chloro-6-substituted nicotinic acid core include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylic acid group facilitates the displacement of the chlorine atom by various nucleophiles such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing a wide range of substituents at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-pyridine moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, vinyl, and alkynyl groups.

Modification of the Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations provide further opportunities for diversification and the attachment of other molecular fragments.

Table 2: Examples of Advanced Pyridine-Based Compounds Derived from 2-Chloro-6-alkylnicotinic Acid Precursors

| Reaction Type | Reagents | Product Class | Potential Application |

| SNAr with Amines | Various primary and secondary amines | 2-Amino-6-alkylnicotinic acid derivatives | Pharmaceutical intermediates |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-6-alkylnicotinic acid derivatives | Agrochemicals, Materials science |

| Amide Coupling | Amines, Coupling agents (e.g., HATU, DCC) | 2-Chloro-6-alkylnicotinamides | Biologically active molecules |

| Esterification | Alcohols, Acid catalyst | 2-Chloro-6-alkylnicotinic acid esters | Synthetic intermediates |

Application in the Synthesis of Specific Compound Classes

Based on the reactivity of its structural analogs, this compound is a promising starting material for the synthesis of several important classes of compounds, particularly those with applications in the pharmaceutical and agrochemical industries. 2-Chloronicotinic acid and its derivatives are known intermediates in the synthesis of various commercial products. wikipedia.orgchemicalbook.comatlantis-press.comresearchgate.netresearchgate.net

For example, 2-chloronicotinic acid is a key intermediate in the production of the fungicide Boscalid and the herbicide Diflufenican . wikipedia.orgresearchgate.net The synthesis of these molecules involves the reaction of the 2-chloro-nicotinic acid core with specific amines to form the final active ingredients. The presence of the isopropyl group in this compound could lead to analogs of these compounds with potentially modified biological activities or physicochemical properties.

Furthermore, the 2-aminonicotinic acid scaffold, which can be readily prepared from 2-chloronicotinic acid derivatives via amination, is a common structural motif in many biologically active molecules. These include anti-inflammatory agents and kinase inhibitors. The versatility of the this compound core allows for the systematic modification of different parts of the molecule, which is a key strategy in lead optimization during drug discovery.

Table 3: Potential Compound Classes Synthesized from this compound

| Target Compound Class | Key Synthetic Transformation | Example of Related Commercial Product |